1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride
Overview
Description
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is a type of ionic liquid that has garnered significant interest due to its unique properties and potential applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their stability, low volatility, and ability to dissolve a wide range of substances. These characteristics make them valuable in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1H-imidazole with (S)-1-phenylethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of transition metal catalysts.
Coordination Chemistry: It can form complexes with various metal ions, which can alter its reactivity and properties
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metals like nickel and copper are often used to catalyze reactions involving this compound
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high stability and low volatility.
Biology: The compound’s ability to dissolve biomolecules makes it useful in biochemical assays and as a medium for enzymatic reactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is employed in processes such as electroplating, polymerization, and as an electrolyte in batteries
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the chloride anion can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the stability, solubility, and reactivity of the compound in various environments .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(dicyanomethylidene)indan
- 1,3-Bis(sulfomethyl)imidazoliumate
Comparison
Compared to similar compounds, 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is unique due to its chiral phenylethyl groups, which can impart specific stereochemical properties. This can influence its reactivity and interactions with other molecules, making it particularly useful in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJRZQHDLLMQMR-QJHJCNPRSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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